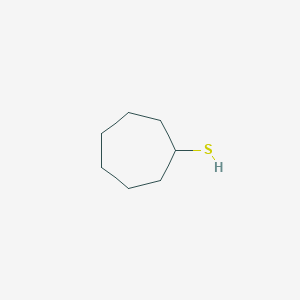

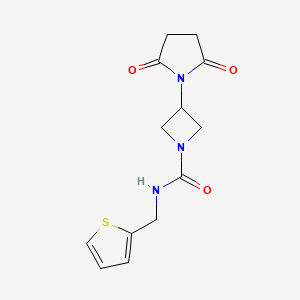

![molecular formula C10H10ClN3O2 B2622146 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1989659-13-3](/img/structure/B2622146.png)

2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .Chemical Reactions Analysis

The synthesis of (1H-1,2,3-triazol-1-yl)acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . In a study, the use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds was explored for preparing compounds of this type .作用機序

Target of Action

Compounds containing the 1,2,3-triazole moiety are known to exhibit a wide range of biological activities. They can interact with various biological targets due to the presence of the triazole ring, which is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds .

Mode of Action

Triazole derivatives are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety .

Biochemical Pathways

Without specific studies on “2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride”, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been shown to exhibit anticancer, antibacterial, antiviral, and anti-inflammatory activities .

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

実験室実験の利点と制限

TMB has various advantages and limitations for lab experiments. One advantage of TMB is its simplicity of synthesis, which allows for easy preparation of the compound. TMB is also relatively inexpensive, making it an attractive option for use in lab experiments. However, one limitation of TMB is its sensitivity to pH and temperature, which can affect its stability and reactivity.

将来の方向性

There are various future directions for the use of TMB in scientific research. One potential future direction is the development of new drugs using TMB as a ligand. TMB could also be used in the development of new colorimetric sensors for the detection of metal ions. In addition, TMB could be used in the study of enzyme activity in various physiological processes.

Conclusion:

In conclusion, TMB is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TMB has been used in drug development, the study of enzyme activity, and the detection of metal ions. TMB has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.

合成法

The synthesis of TMB involves the reaction of 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid with hydrochloric acid. The reaction forms TMB hydrochloride, which is a white crystalline powder. The synthesis of TMB is relatively simple and can be performed using standard laboratory equipment.

科学的研究の応用

TMB has various scientific research applications, including its use in the development of new drugs, the study of enzyme activity, and the detection of metal ions. TMB has been used as a ligand in the development of new drugs due to its ability to bind to specific receptors. TMB has also been used to study enzyme activity, particularly in the field of proteomics. TMB is commonly used as a substrate for proteases, and the reaction between TMB and proteases can be used to measure enzyme activity. In addition, TMB has been used as a colorimetric sensor for the detection of metal ions, such as copper and iron.

生化学分析

Biochemical Properties

The 1,2,3-triazole ring in 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid hydrochloride has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally resembling to the amide bond, mimicking an E or a Z amide bond . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by the presence of the 1,2,3-triazole ring .

Molecular Mechanism

The 1,2,3-triazole ring is known to exert its effects at the molecular level through various interactions with biomolecules . It can form hydrogen bonds, which is important for binding with biological targets .

Temporal Effects in Laboratory Settings

Compounds containing 1,2,3-triazole rings are known for their high chemical stability .

Dosage Effects in Animal Models

Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

The 1,2,3-triazole ring is known to be resistant to metabolic degradation .

Transport and Distribution

The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its transport and distribution .

Subcellular Localization

The 1,2,3-triazole ring is known to be highly stable and capable of forming hydrogen bonds, which may influence its localization within the cell .

特性

IUPAC Name |

2-(triazol-1-ylmethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-4-2-1-3-8(9)7-13-6-5-11-12-13;/h1-6H,7H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSCDQMBXSKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

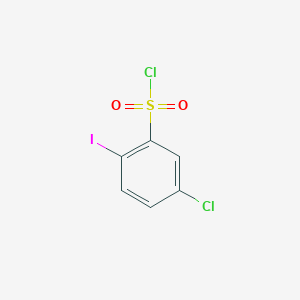

![3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2622068.png)

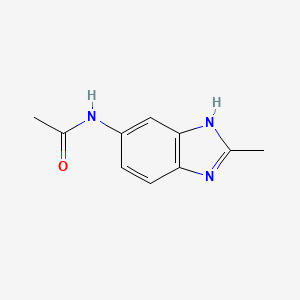

![7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622073.png)

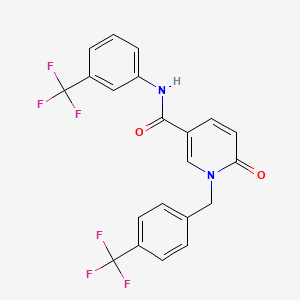

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2622074.png)

![3-(2-chloro-6-fluorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2622078.png)

![2-(2-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2622079.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2622081.png)

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2622082.png)